molecular formula C18H14ClFN4O2S2 B11261009 4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B11261009
M. Wt: 436.9 g/mol
InChI Key: ATRNGWYHGZTUPP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide involves multiple steps. One efficient method involves the reaction of 3-fluorophenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole core . The final step involves the sulfonation of the thiazole ring with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects . In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is unique due to the presence of both the thiazolo[3,2-b][1,2,4]triazole core and the benzenesulfonamide group. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H14ClFN4O2S2

Molecular Weight

436.9 g/mol

IUPAC Name

4-chloro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H14ClFN4O2S2/c19-13-4-6-16(7-5-13)28(25,26)21-9-8-15-11-27-18-22-17(23-24(15)18)12-2-1-3-14(20)10-12/h1-7,10-11,21H,8-9H2

InChI Key

ATRNGWYHGZTUPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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